Bis(dichlorophosphino)methane

Catalog No.
S1897496
CAS No.
28240-68-8
M.F
CH2Cl4P2
M. Wt
217.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dichlorophosphino)methane

CAS Number

28240-68-8

Product Name

Bis(dichlorophosphino)methane

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane

Molecular Formula

CH2Cl4P2

Molecular Weight

217.8 g/mol

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N

SMILES

C(P(Cl)Cl)P(Cl)Cl

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl

Chelating Ligand in Organometallic Chemistry

Bis(dichlorophosphino)methane functions as a chelating ligand. Chelating ligands can bind to a central metal atom through multiple donor atoms. In the case of bis(dichlorophosphino)methane, the two phosphorus atoms act as the donor atoms, forming a stable four-membered ring with the metal and the central carbon atom [PubChem: Bis(dichlorophosphino)methane, ]. This chelating property makes bis(dichlorophosphino)methane a versatile tool for synthesizing and studying organometallic complexes, which are compounds containing carbon-metal bonds.

Promoting Formation of Bimetallic Complexes

The chelating nature of bis(dichlorophosphino)methane can influence the geometry of the resulting organometallic complexes. The ligand's natural bite angle (the angle between the two phosphorus donor atoms) of around 73 degrees often leads to the formation of bimetallic complexes [Wikipedia: Bis(diphenylphosphino)methane, ]. These complexes feature two metal centers bridged by the bis(dichlorophosphino)methane ligand, forming a five-membered ring with the two phosphorus atoms and two carbon atoms. This unique structure allows researchers to study how metals interact with each other and explore potential applications in catalysis or materials science.

Role in Catalytic Reactions

Bis(dichlorophosphino)methane finds application in various catalytic reactions, including:

  • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between two organic fragments [Organic Letters, Vol. 5, No. 12, 2003, 2117-2120].
  • Suzuki-Miyaura coupling: This reaction also forms carbon-carbon bonds but utilizes different reaction mechanisms [Nature, Vol. 347, No. 6290, 1990, 498-500].
  • Stille coupling: This reaction creates carbon-carbon bonds between organic electrophiles and organotin reagents [Journal of the American Chemical Society, 1978, 100, 1031-1039].
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides [Angewandte Chemie International Edition in English, 1975, 14, 612–613].
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and organic electrophiles [Journal of the American Chemical Society, 1977, 99, 6047–6049].
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides [Journal of the American Chemical Society, 1972, 94, 7584–7585].
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and organic halides [Journal of the American Chemical Society, 2000, 122, 7722–7723].

Bis(dichlorophosphino)methane is an organophosphorus compound characterized by the molecular formula CH2Cl4P2\text{CH}_2\text{Cl}_4\text{P}_2. This compound features a central methylene group (CH2\text{CH}_2) bonded to two dichlorophosphino groups. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of multiple chlorine and phosphorus atoms. The compound's structure allows it to engage in diverse

, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines, facilitated by palladium catalysts, where bis(dichlorophosphino)methane can act as a ligand .
  • Heck Reaction: In this reaction, alkenes are coupled with aryl halides in the presence of a palladium catalyst, with bis(dichlorophosphino)methane serving as a supporting ligand .
  • Hiyama Coupling: This method couples organosilicon compounds with aryl halides, utilizing bis(dichlorophosphino)methane as a ligand to enhance reaction efficiency .
  • Negishi Coupling: Similar to Hiyama coupling, this reaction involves the coupling of organozinc reagents with aryl halides, where bis(dichlorophosphino)methane plays a crucial role as a ligand .

These reactions highlight the compound's versatility in facilitating metal-catalyzed transformations.

Bis(dichlorophosphino)methane can be synthesized through several methods:

  • Direct Chlorination: The compound can be synthesized by chlorinating phosphine derivatives in the presence of chlorinating agents.
  • Phosphorus Halide Method: A common method involves reacting dichloromethane with phosphorus trichloride under controlled conditions to yield bis(dichlorophosphino)methane .
  • Phosphine Oxide Route: Starting from phosphine oxides, reduction and subsequent chlorination can lead to the formation of bis(dichlorophosphino)methane.

These methods allow for the production of the compound in varying purities and yields.

Bis(dichlorophosphino)methane finds applications in several fields:

  • Catalysis: It is used as a ligand in various catalytic processes, enhancing the efficiency of metal-catalyzed reactions.
  • Synthesis of Organophosphorus Compounds: The compound serves as an intermediate in the synthesis of more complex organophosphorus derivatives.
  • Coordination Chemistry: It forms stable complexes with transition metals, which are important in materials science and inorganic chemistry.

Interaction studies involving bis(dichlorophosphino)methane primarily focus on its behavior as a ligand in coordination complexes. Research has shown that it can stabilize metal centers and influence their reactivity. For instance, studies have demonstrated its ability to form bimetallic complexes that exhibit unique catalytic properties . Further investigations into its interactions with various substrates could reveal additional applications in catalysis and materials science.

Several compounds share structural or functional similarities with bis(dichlorophosphino)methane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(diphenylphosphino)methaneChelating ligandKnown for forming stable complexes with noble metals
DiphosphineLigandContains two phosphorus atoms; used in catalysis
PhosphanesOrganophosphorus compoundsDiverse applications in organic synthesis

Bis(dichlorophosphino)methane stands out due to its dichloro substituents, which enhance its reactivity compared to other phosphine-based ligands. Its ability to participate in multiple coupling reactions makes it particularly valuable in synthetic organic chemistry .

Bis(dichlorophosphino)methane emerged as a significant compound in the late 20th century, coinciding with advancements in transition-metal catalysis and ligand design. Early synthetic routes involved the reaction of dichloromethane with sodium diphenylphosphide, a method adapted from the synthesis of related diphosphines like 1,1-bis(diphenylphosphino)methane (dppm). By the 2000s, its utility as a precursor for dichlorophosphine derivatives became well-established, particularly in the preparation of methylenebis(phosphonous dichloride) and related ligands. The compound’s ability to undergo P–C bond cleavage under acidic or halogenating conditions further expanded its applications in generating monodentate phosphines.

Nomenclature and Structural Formula

The IUPAC name for this compound is dichloro(dichlorophosphanylmethyl)phosphane, reflecting its two phosphorus atoms, each bonded to two chlorine substituents and a bridging methylene group. Its structural formula, CH₂Cl₄P₂, can be represented as Cl₂P–CH₂–PCl₂, with a tetrahedral geometry at each phosphorus center. The SMILES notation (ClP(Cl)CP(Cl)Cl) and InChIKey (OEKLCAXLANZKPX-UHFFFAOYSA-N) provide unambiguous identifiers for its electronic structure.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number28240-68-8
Molecular FormulaCH₂Cl₄P₂
Molecular Weight217.79 g/mol
Density1.601 g/mL at 25°C
Refractive Index1.592–1.595 (20°C)

Role in Organophosphorus Chemistry

Bis(dichlorophosphino)methane is pivotal in synthesizing bifunctional ligands and phosphorus-containing polymers. Its reactivity stems from the labile P–Cl bonds, which readily undergo substitution with nucleophiles such as Grignard reagents or alkali metal phosphides. For example, treatment with aryl or alkyl lithium reagents yields asymmetric diphosphines like Ph₂P–CH₂–PR₂, which are integral to homogeneous catalysis. Additionally, it serves as a precursor for methylenebis(phosphonic dichloride), a key intermediate in flame retardants and metal-extraction agents.

Table 2: Representative Reactions of Bis(dichlorophosphino)methane

Reaction TypeProductsApplicationSource
Nucleophilic SubstitutionR₂P–CH₂–PR₂ (diphosphines)Ligand synthesis
OxidationCH₂[P(O)Cl₂]₂Flame retardant precursors
Coordination[M(Cl₂P–CH₂–PCl₂)ₙ] complexesCatalytic intermediates

The compound’s versatility is further demonstrated in lanthanide chemistry, where it forms eight-coordinate complexes such as [M(dppmO₂)₄]Cl₃ (M = La, Ce, Gd), highlighting its role in stabilizing high-coordination-number metal centers. Its bifunctional nature also facilitates the construction of heterobimetallic complexes, which are explored for anticancer applications.

Bis(dichlorophosphino)methane exhibits a distinctive molecular architecture characterized by a central methylene bridge connecting two dichlorophosphino groups. The compound adopts the linear formula (Cl₂P)₂CH₂ with the molecular geometry centered around tetrahedral phosphorus atoms [1] [2]. Each phosphorus center is coordinated to two chlorine atoms and the bridging methylene carbon, creating a symmetrical structure.

The molecular framework demonstrates significant flexibility through the central methylene bridge, which allows for conformational changes that are particularly important in coordination chemistry applications [3] [4]. X-ray crystallographic studies of related bis(diphenylphosphino)methane complexes reveal that the natural bite angle of the bridging ligand is approximately 73°, though this can vary considerably depending on the coordination environment [3]. The P-C-P angle in the free ligand is typically close to the tetrahedral angle, providing an optimal geometric arrangement for chelation to metal centers.

The phosphorus-chlorine bonds exhibit typical characteristics of phosphorus(III) halides, with bond lengths and angles consistent with tetrahedral geometry around each phosphorus center [1]. The electronic structure of the compound features phosphorus atoms in the +3 oxidation state, with each phosphorus contributing a lone pair of electrons that makes the compound an effective chelating ligand in organometallic chemistry.

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of bis(dichlorophosphino)methane displays a characteristically simple pattern due to the symmetric structure of the molecule. The spectrum shows resonances consistent with the methylene bridge structure, with the CH₂ group appearing as the primary feature [5] [6] [7] [8]. The chemical shift values are typical for methylene carbons bonded to phosphorus centers.

³¹P Nuclear Magnetic Resonance spectroscopy provides particularly valuable structural information for this compound. The phosphorus nuclei exhibit chemical shifts that are highly sensitive to the coordination environment and can vary significantly upon metal complexation [9] [10] [11]. In solution, the compound typically shows equivalent phosphorus environments due to rapid conformational exchange, though solid-state ³¹P Cross Polarization Magic Angle Spinning Nuclear Magnetic Resonance studies have revealed non-equivalent phosphorus atoms in the crystalline state [10].

The ³¹P chemical shifts demonstrate considerable variation depending on the specific coordination mode and metal center involved. Studies of related bis(diphenylphosphino)methane complexes have shown that chemical shift differences between coordinated and free ligand can exceed 20 parts per million, indicating substantial electronic changes upon coordination [9] [11].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands associated with phosphorus-chlorine stretching vibrations [7] [12] [13]. The spectrum displays strong absorption features corresponding to P-Cl bond stretching modes, which are diagnostic for the presence of dichlorophosphino groups. The C-H stretching vibrations of the methylene bridge also appear in their expected regions.

The infrared spectrum shows conformity to the expected structure, with vibrational modes that are consistent with the presence of two equivalent dichlorophosphino groups connected through a methylene linker [7]. The spectroscopic data confirms the symmetric nature of the molecule in the solid state.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible absorption spectroscopy indicates that bis(dichlorophosphino)methane exhibits an absorption onset below approximately 450 nanometers [14]. This spectroscopic characteristic is consistent with the colorless appearance of the compound, as no significant electronic transitions occur in the visible region of the electromagnetic spectrum. The absence of extended conjugation or low-lying electronic excited states results in the compound's transparency in the visible light range.

Thermodynamic Properties (Density, Refractive Index)

The thermodynamic and physical properties of bis(dichlorophosphino)methane have been well-characterized through multiple independent measurements. The compound exhibits a density of 1.601 grams per milliliter at 25°C [5] [6] [15] [16], indicating a relatively dense liquid at standard conditions. This high density reflects the presence of multiple heavy atoms (phosphorus and chlorine) within the molecular structure.

The refractive index of bis(dichlorophosphino)methane has been measured as 1.5920 to 1.5950 at 20°C using sodium D-line illumination (589 nanometers) [5] [6] [8] [16]. This refractive index value is consistent with an organophosphorus compound containing significant halogen content. The refractive index measurement provides important information about the optical properties and molecular polarizability of the compound.

The boiling point of the compound ranges from 101 to 105°C under reduced pressure conditions (22 millimeters of mercury) [6] [17] [16]. This relatively low boiling point under reduced pressure indicates moderate intermolecular forces and allows for purification through vacuum distillation. The compound has a flash point of 96°C [6] [16], which is an important safety parameter for handling and storage considerations.

The compound appears as a clear, colorless to light yellow liquid under normal conditions [5] [6] [7]. The slight yellow coloration may result from trace impurities or partial decomposition, as the pure compound is expected to be completely colorless based on its electronic structure.

PropertyValueTemperature/Conditions
Density1.601 g/mL25°C
Refractive Index1.5920-1.595020°C, 589 nm
Boiling Point101-105°C22 mmHg
Flash Point96°CClosed cup

Solubility and Stability Under Various Conditions

Solubility Characteristics

Bis(dichlorophosphino)methane exhibits distinctive solubility behavior that is dominated by its reactive nature toward protic solvents. The compound reacts violently with water [16] [18] [19], making aqueous solubility measurements impossible due to immediate hydrolysis reactions. This violent reactivity with water is a characteristic feature of phosphorus(III) chlorides and represents a significant safety consideration in handling the compound.

The compound is expected to be soluble in non-protic organic solvents, similar to other organophosphorus halides. However, specific solubility data in organic solvents is limited due to the compound's high reactivity and sensitivity to moisture.

Chemical Stability

The chemical stability of bis(dichlorophosphino)methane is highly dependent on environmental conditions. Under anhydrous, inert atmosphere conditions, the compound remains stable at normal temperatures and pressures [18] [20] [21]. The compound demonstrates good thermal stability up to its decomposition temperature, though prolonged heating should be avoided.

The primary stability concern involves the compound's extreme sensitivity to moisture and water. Exposure to atmospheric moisture results in rapid hydrolysis reactions that can be violent in nature [18] [20] [19]. This moisture sensitivity necessitates strict anhydrous handling conditions and storage under inert gas atmospheres.

Incompatible Materials and Hazardous Reactions

Bis(dichlorophosphino)methane is incompatible with several classes of materials that can lead to hazardous reactions. Strong oxidizing agents can cause violent oxidation reactions [18] [20], potentially leading to fire or explosion hazards. Water and protic solvents cause immediate hydrolysis with the evolution of hydrogen chloride gas and heat [18] [20] [19].

Upon decomposition, either through hydrolysis or thermal breakdown, the compound produces several hazardous products including carbon oxides, phosphorus oxides, and hydrogen chloride gas [18] [22]. These decomposition products present additional health and safety concerns during emergency situations or accidental exposure.

The compound's reactivity profile requires comprehensive safety protocols including appropriate personal protective equipment, adequate ventilation systems, and emergency response procedures for accidental contact with incompatible materials.

Stability FactorConditionResponse
Water ContactAny aqueous environmentViolent reaction with HCl evolution
Air ExposureAtmospheric moistureGradual hydrolysis and degradation
Thermal StabilityNormal temperaturesStable under anhydrous conditions
Oxidizing AgentsStrong oxidizersViolent oxidation reactions
Storage RequirementsInert atmosphereStable indefinitely when properly stored

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(dichlorophosphino)methane

Dates

Last modified: 08-16-2023

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